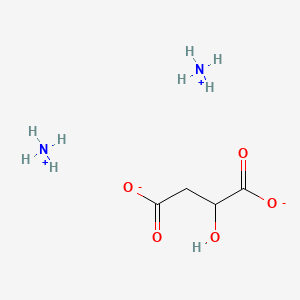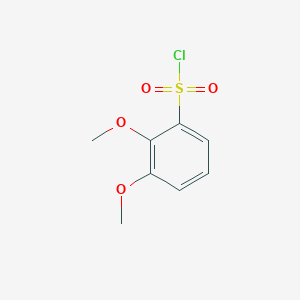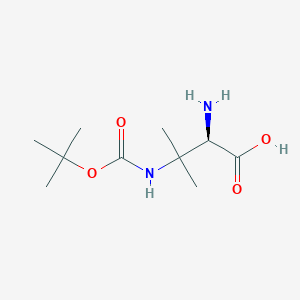
Ammonium malate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ammonium malate is an organic compound that consists of malate and ammonium ions. It typically appears as a white crystalline solid and is soluble in water. The compound is known for its use as a food additive, where it functions as a flavoring agent and acidity regulator, designated by the E number E349 . Malate, the conjugate base of malic acid, is a key component in the citric acid cycle, which is crucial for cellular respiration .
準備方法
Ammonium malate can be synthesized in the laboratory by reacting malic acid with ammonia. This reaction typically involves dissolving malic acid in water and then adding ammonia solution dropwise until the desired pH is reached. The solution is then evaporated to obtain this compound crystals . Industrial production methods may involve similar processes but on a larger scale, with more controlled conditions to ensure purity and yield.
化学反応の分析
Ammonium malate undergoes various chemical reactions, including:
Oxidation and Reduction: As an organic compound, this compound can participate in redox reactions, although specific conditions and reagents are required.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Hydrolysis: In aqueous solutions, this compound can hydrolyze, especially under acidic or basic conditions, leading to the formation of malic acid and ammonia
Common reagents used in these reactions include strong acids like hydrochloric acid and bases like sodium hydroxide. The major products formed from these reactions are typically malic acid and ammonia, depending on the reaction conditions.
科学的研究の応用
Ammonium malate has several scientific research applications:
Chemistry: It is used in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Malate, derived from this compound, plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.
作用機序
The mechanism of action of ammonium malate primarily involves its role in the citric acid cycle. Malate, a key component of this cycle, is involved in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, generating energy in the form of adenosine triphosphate (ATP). This process is crucial for cellular respiration and overall metabolic function .
類似化合物との比較
Ammonium malate can be compared with other similar compounds such as:
Sodium malate: Similar to this compound but contains sodium ions instead of ammonium ions. It is also used as a food additive and in various industrial applications.
Potassium malate: Contains potassium ions and is used in similar applications as this compound.
Calcium malate: Contains calcium ions and is often used as a dietary supplement for calcium.
The uniqueness of this compound lies in its specific applications and properties, particularly its solubility in water and its role in the citric acid cycle .
特性
CAS番号 |
20261-05-6 |
|---|---|
分子式 |
C4H9NO5 |
分子量 |
151.12 g/mol |
IUPAC名 |
azanium;2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChIキー |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+] |
正規SMILES |
C(C(C(=O)[O-])O)C(=O)O.[NH4+] |
| 6283-27-8 20261-05-6 |
|
関連するCAS |
20261-05-6 5972-71-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one](/img/structure/B3049259.png)







![N-Methyl-N-[(3R)-piperidin-3-yl]acetamide hydrochloride](/img/structure/B3049276.png)

![4-(Imidazo[1,2-a]pyridin-7-yloxy)-2-methylaniline](/img/structure/B3049278.png)
